tert-butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C12H20N4O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-7-6-13-9(8-16)10-14-4-5-15-10/h4-5,9,13H,6-8H2,1-3H3,(H,14,15) |
InChI Key |
XMFBWXVCBATOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of tert-butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate typically involves:
- Protection of piperazine nitrogen(s) with a tert-butyl carbamate group (Boc protection),
- Introduction of the imidazol-2-yl substituent at the 3-position of the piperazine ring,
- Use of suitable coupling or alkylation reactions under controlled conditions,
- Purification by chromatographic methods or crystallization.
Synthetic Routes
| Step | Starting Materials | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Piperazine + di-tert-butyl dicarbonate (Boc2O) | Room temperature, solvent: dichloromethane or methanol, 2–4 hours | ~90% | Boc protection of piperazine nitrogen to give tert-butyl piperazine-1-carboxylate |
| 2 | tert-Butyl piperazine-1-carboxylate + 1H-imidazol-2-yl precursor (e.g., halogenated imidazole or imidazole-2-carbaldehyde derivatives) | Nucleophilic substitution or reductive amination in polar aprotic solvents (e.g., DMF, acetonitrile), bases like triethylamine or sodium triacetoxyborohydride, temperature 20–100 °C, 2–24 h | 40–70% | Introduction of the imidazol-2-yl group at the 3-position of the piperazine ring |
| 3 | Purification | Silica gel chromatography or crystallization | - | Use of ethyl acetate/hexanes or other solvent mixtures |
Representative Experimental Procedures
Example 1: Reductive Amination Approach
- A mixture of tert-butyl piperazine-1-carboxylate and 4-chlorobutanal dimethyl acetal is heated in anhydrous N,N-dimethylformamide at 100 °C for 24 hours.
- After cooling, the reaction mixture is worked up by extraction with ethyl acetate, washing, drying, and evaporation.
- The crude product is purified by silica gel chromatography to yield the intermediate bearing the protected piperazine and an aldehyde-derived substituent.
- Subsequent reaction with imidazole or its derivatives under reductive amination conditions (using sodium triacetoxyborohydride) in acidic media (HOAc/DCM) at room temperature for 2 hours furnishes this compound with yields around 67.7%.
Example 2: Nucleophilic Aromatic Substitution
- tert-Butyl piperazine-1-carboxylate reacts with 6-chloro-3-nitro-2-methylpyridine in acetonitrile at 50 °C with N-ethyl-N,N-diisopropylamine as base for 4 hours.
- The reaction mixture is diluted with water and acetonitrile; the precipitate is filtered and dried to yield the substituted product.
- This approach can be adapted for imidazole derivatives bearing leaving groups to achieve substitution on the piperazine ring.
Reaction Conditions Summary Table
| Reaction Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection | Piperazine + di-tert-butyl dicarbonate | DCM or MeOH | 20–25 °C | 2–4 h | ~90 | Standard Boc protection |
| Nucleophilic substitution | tert-Butyl piperazine-1-carboxylate + halogenated imidazole | DMF, AcCN | 50–100 °C | 4–24 h | 40–70 | Requires base (e.g., triethylamine) |
| Reductive amination | tert-Butyl piperazine-1-carboxylate + aldehyde derivative + NaBH(OAc)3 | DCM/HOAc | RT | 2 h | ~67.7 | Mild acidic conditions improve selectivity |
| Purification | Silica gel chromatography | Ethyl acetate/hexanes | Ambient | - | - | Essential for product isolation |
Purification and Characterization
- Purification is commonly performed by silica gel column chromatography using mixtures of ethyl acetate and hexanes.
- Crystallization may be employed depending on the product's solubility.
- Characterization typically involves $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry to confirm the structure and purity.
- Typical NMR signals for tert-butyl group appear as a singlet near 1.4 ppm (9H), while piperazine methylene protons resonate between 2.3–3.5 ppm.
- Imidazole protons appear in the aromatic region (6.5–7.5 ppm).
Research Findings and Comparative Analysis
- The reductive amination method using sodium triacetoxyborohydride and Boc-protected piperazine is a reliable route with moderate to good yields (~67.7%), mild conditions, and good selectivity.
- Direct nucleophilic substitution on halogenated imidazole derivatives can achieve higher yields (up to 99% in related systems), but reaction conditions require careful control of temperature and base equivalents to avoid side reactions.
- Use of polar aprotic solvents such as DMF or acetonitrile facilitates the nucleophilic substitution reactions.
- Protection of the piperazine nitrogen with tert-butyl carbamate is crucial to prevent over-alkylation and to improve solubility and handling of intermediates.
- Purification by chromatography remains the standard to isolate pure product due to the complexity of reaction mixtures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms participate in nucleophilic substitution reactions. For example:
-
Alkylation : Reaction with alkyl halides under basic conditions (e.g., K₂CO₃/DMF) yields N-alkylated derivatives.
-
Acylation : Reacts with acyl chlorides to form amide-linked products.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | 78% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetylated piperazine | 65% |
Deprotection of the tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, regenerating the free piperazine amine:
Mechanism :
Imidazole Ring Functionalization
The imidazole moiety undergoes electrophilic substitution and coordination reactions:
-
Halogenation : Bromination at the C4 position using NBS (N-bromosuccinimide).
-
Metal Coordination : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) via nitrogen lone pairs.
| Reaction Type | Reagents | Outcome | Application |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | C4-brominated imidazole | Intermediate for cross-coupling |
| Metalation | ZnCl₂, EtOH | Zn(II) complex | Catalytic studies |
Cross-Coupling Reactions
The imidazole ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings when functionalized with halogens:
Example :
Conditions :
Reductive Amination
The primary amine (after Boc deprotection) reacts with ketones/aldehydes in the presence of NaBH₃CN to form secondary amines:
Applications :
-
Synthesis of bioactive molecules targeting GPCRs.
Cycloaddition Reactions
The imidazole ring engages in [3+2] cycloadditions with nitrile oxides to form fused heterocycles:
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Nitrile oxide | CHCl₃, RT | Imidazo[1,2-d]isoxazole | 70% |
Hydrogenolysis
Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to imidazolidine under high-pressure conditions:
Conditions :
-
Pressure: 50 psi
-
Solvent: MeOH
-
Yield: 88%
Comparative Reactivity Table
| Functional Group | Reaction Susceptibility | Key Transformations |
|---|---|---|
| Piperazine N-H | High (alkylation/acylation) | Drug intermediate synthesis |
| Boc group | Acid-sensitive | Deprotection for amine activation |
| Imidazole C-H | Moderate (electrophilic substitution) | Halogenation, cross-coupling |
Scientific Research Applications
tert-Butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate is a chemical compound with a piperazine ring substituted with an imidazole group and a tert-butyl ester. It is primarily utilized as an intermediate in synthesizing more complex molecules, and its derivatives are explored for potential therapeutic properties in medicine.
Chemistry
In chemistry, this compound serves as a building block in the synthesis of complex molecules.
Biology
This compound is studied in biological research for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, exhibiting activity against various diseases, including cancer and infectious diseases. Certain derivatives have shown promise in targeting GPR119, a G-protein coupled receptor critical in regulating type-2 diabetes mellitus .
Industry
This compound is used in developing new materials and as a building block for synthesizing pharmaceuticals and agrochemicals in the industrial sector.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the piperazine moiety can interact with various biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among piperazine derivatives significantly influence their physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison with key analogues:
Substituent Position and Linker Effects
- tert-Butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate () Structural Difference: The imidazole is attached via a methylene (-CH2-) linker at position 4 of the piperazine ring. However, the absence of direct conjugation between the imidazole and piperazine may reduce electronic interactions compared to the target compound. Key Reference:
- tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate () Structural Difference: A triazole ring is connected via a phenyl group at position 3. The triazole’s distinct electronic profile (compared to imidazole) may alter binding specificity or metabolic stability. Synthesis: Prepared via a coupling reaction (General Procedure A) with a 58% yield. Key Reference:
Heterocyclic Modifications
- tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate () Structural Difference: Incorporates an imidazo-thiazole fused ring system with an aminophenyl substituent. Impact: The fused heterocycle increases molecular complexity and may enhance affinity for kinase targets. The sulfur atom in thiazole could improve membrane permeability but may also introduce metabolic liabilities. Key Reference:
tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate ()
- Structural Difference : A thiadiazole ring is linked via a pyridine moiety.
- Impact : Thiadiazole’s electron-deficient nature may facilitate interactions with electron-rich biological targets. The pyridine spacer adds rigidity and planar geometry.
- Synthesis : Utilizes a palladium-catalyzed cross-coupling reaction.
- Key Reference :
Alkyl and Aromatic Substituents
- tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate () Structural Difference: A 2-methylbenzyl group at position 4. However, the lack of a heterocycle reduces hydrogen-bonding capacity. Synthesis: Achieved via alkylation with 98% yield. Key Reference:
Key Findings and Implications
Positional Effects : Substitution at position 3 (vs. 4) of the piperazine ring influences electronic conjugation and steric interactions. Direct attachment of imidazole at position 3 (target compound) may enhance target engagement compared to methylene-linked analogues.
Heterocycle Choice : Imidazole’s hydrogen-bonding capacity contrasts with triazole’s metabolic stability and thiadiazole’s electronic properties. These differences guide applications in drug design (e.g., imidazole for enzyme inhibition vs. triazole for click chemistry).
Synthetic Complexity : Compounds with fused heterocycles (e.g., imidazo-thiazole) require multi-step syntheses, while alkylated derivatives (e.g., benzyl groups) are more straightforward but less specific.
Biological Activity
tert-butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate (CAS Number: 1702031-71-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C13H22N4O2
- Molecular Weight : 266.34 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CCNC(C1)C2=NC=CN2C
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.
Research indicates that this compound may function as an inhibitor of specific enzymes, which can lead to alterations in metabolic processes. For example, it has been noted for its potential inhibitory effects on the enzyme phosphoglycerate dehydrogenase (PHGDH), which plays a critical role in serine biosynthesis. In a study, the compound demonstrated significant activity with an IC50 value of approximately 14.1 µM in biochemical assays designed to assess enzyme inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its structure can significantly impact its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of polar groups | Improved solubility and potency |
| Variations in the imidazole ring | Altered binding affinity to target enzymes |
Case Study 1: Inhibition of PHGDH
In a comprehensive study involving high-throughput screening for PHGDH inhibitors, this compound was identified as a promising candidate. The compound exhibited a dose-dependent response with increased potency when tested in various assay formats .
Case Study 2: Antiparasitic Activity
Another investigation focused on the antiparasitic potential of imidazole derivatives, including this compound. The results indicated that certain modifications enhanced the compound's effectiveness against parasitic infections, suggesting its potential use in treating diseases caused by protozoa .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate?
- Methodology: A high-yield (88.7%) synthesis involves reacting tert-butyl piperazine-1-carboxylate with 5-bromo-2-chloropyrimidine in 1,4-dioxane at 110°C for 12 hours using potassium carbonate as a base. Post-reaction, filtration and vacuum concentration yield the crude product . Alternative methods include nucleophilic substitution under anhydrous conditions, with purification via silica gel chromatography (ethyl acetate/hexane gradients) to isolate the compound .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology:
- NMR Analysis: Use H NMR (250 MHz, CDCl) to confirm key groups: t-Bu ( 1.48 ppm), imidazole protons ( 7.0–7.5 ppm), and piperazine backbone ( 3.1–3.6 ppm). C NMR identifies carbonyl ( 154–160 ppm) and quaternary carbons .
- Mass Spectrometry: ESI-MS detects the molecular ion [M+H] at m/z 281.1, with fragmentation patterns consistent with imidazole and Boc-group cleavage .
Q. What solvent systems are effective for recrystallization?
- Methodology: Use mixed-solvent systems (e.g., ethyl acetate/hexane or THF/water) to achieve high-purity crystals. Slow evaporation at 4°C enhances crystal formation for X-ray diffraction studies .
Advanced Research Questions
Q. How can computational modeling guide derivatization strategies for this compound?
- Methodology:
- Docking Studies: Use software like AutoDock Vina to predict binding affinities of derivatives with biological targets (e.g., HIF prolyl-hydroxylase). Focus on substituents at the imidazole N1 position for improved steric compatibility .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of substituents on the piperazine ring .
Q. What crystallographic techniques resolve challenges in structural determination?
- Methodology:
- Single-Crystal X-Ray Diffraction: Collect data using a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine with SHELXL (R < 0.05) to resolve disorder in the tert-butyl group .
- Hydrogen Bond Analysis: Apply graph-set notation (e.g., motifs) to characterize intermolecular interactions stabilizing the crystal lattice .
Q. How can contradictions in biological activity data be resolved?
- Methodology:
- Dose-Response Curves: Test derivatives across a 10 nM–100 μM range to identify non-linear effects. Use ANOVA to assess statistical significance of IC variations .
- Metabolic Stability Assays: Incubate compounds with liver microsomes (human/rat) to correlate structural modifications (e.g., Boc-group retention) with half-life discrepancies .
Q. What strategies improve regioselectivity in Suzuki-Miyaura couplings with this compound?
- Methodology:
- Precatalyst Optimization: Use Pd(dppf)Cl or XPhos-Pd-G3 (0.5–2 mol%) in acetonitrile/water (4:1) at 100°C. Monitor coupling efficiency via F NMR for boronated intermediates .
- Protecting Group Effects: Retain the Boc group during cross-coupling to prevent piperazine ring coordination with palladium, reducing side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
